1-Iodo-6-methylnaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

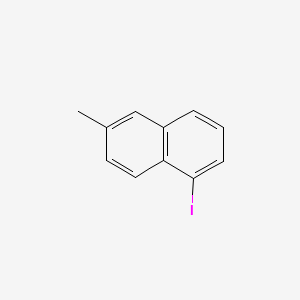

1-Iodo-6-methylnaphthalene is an organic compound with the molecular formula C11H9I. It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the sixth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Iodo-6-methylnaphthalene can be synthesized through electrophilic iodination of 6-methylnaphthalene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the temperature is maintained to optimize the yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Iodo-6-methylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: 6-Methylnaphthalene derivatives with different functional groups.

Oxidation: 6-Methyl-1-naphthoic acid or 6-methyl-1-naphthaldehyde.

Reduction: 6-Methylnaphthalene.

Applications De Recherche Scientifique

1-Iodo-6-methylnaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-Iodo-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The methyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparaison Avec Des Composés Similaires

- 1-Iodo-2-methylnaphthalene

- 1-Iodo-3-methylnaphthalene

- 1-Iodo-4-methylnaphthalene

- 1-Iodo-5-methylnaphthalene

Uniqueness: 1-Iodo-6-methylnaphthalene is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Activité Biologique

1-Iodo-6-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential health effects. This compound, a derivative of naphthalene, has been studied for its metabolic pathways, genotoxicity, and overall biological implications. This article synthesizes current research findings on the biological activity of this compound, including its metabolism, mutagenic potential, and other relevant biological effects.

Chemical Structure and Properties

This compound possesses a molecular formula of C11H9I and is characterized by the presence of an iodine atom at the 1-position and a methyl group at the 6-position of the naphthalene ring. Its structure can be represented as follows:

Metabolism and Toxicokinetics

Research indicates that the metabolism of this compound can lead to various metabolites, including 1-naphthoic acid (1-NA), which has been identified as a significant product in biological systems. In laboratory studies, particularly those involving rats, high levels of 1-NA were found in various tissues such as the kidneys after exposure to 1-methylnaphthalene (1-MN), a precursor compound . The metabolic pathway involves cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, which are crucial for the bioactivation of PAHs.

Table: Metabolites of this compound

| Metabolite | Description | Biological Significance |

|---|---|---|

| 1-Naphthoic Acid | Major metabolite formed from 1-MN | Potentially genotoxic; implicated in mutagenesis |

| Hydroxymethylnaphthalene | Hydroxylated derivative of 1-MN | May exhibit altered biological activity |

| Methylnaphthol | Minor metabolite; also derived from naphthalene | Possible biomarker for exposure |

Genotoxicity Studies

Genotoxic effects have been evaluated using in vitro assays. A study employing V79 hamster fibroblasts demonstrated that urine extracts from rats exposed to 1-MN induced a significant increase in micronuclei frequency compared to controls. This suggests that metabolites derived from this compound exposure may possess mutagenic properties . The frequency of sister chromatid exchanges (SCEs) was also elevated in human lymphocytes exposed to this compound, indicating potential genetic damage .

Case Studies and Research Findings

A notable study investigated the effects of inhalation exposure to 1-MN in rats. The results showed that increased doses led to higher activities of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver toxicity. Additionally, the study found that the concentration of 1-NA in rat tissues was dose-dependent, highlighting the compound's potential for bioaccumulation and toxicity with repeated exposure .

Summary of Key Findings

- Metabolic Pathways : Predominantly metabolized by cytochrome P450 enzymes leading to formation of genotoxic metabolites.

- Genotoxic Effects : Induction of micronuclei and SCEs in vitro suggests mutagenic potential.

- Toxicity Indicators : Elevated liver enzyme levels correlate with exposure levels.

Propriétés

IUPAC Name |

1-iodo-6-methylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOOLFDVBLRLFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704776 |

Source

|

| Record name | 1-Iodo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142882-54-0 |

Source

|

| Record name | 1-Iodo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.